molecular formula C18H24N4O3 B2472108 1-(4-Methoxy-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea CAS No. 1396861-73-6

1-(4-Methoxy-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Cat. No. B2472108
CAS RN: 1396861-73-6
M. Wt: 344.415
InChI Key: XVECXFFINFHKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxy-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and cancers.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Cyclic Dipeptidyl Ureas: Research on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas, has been documented. These compounds were synthesized through a series of reactions involving cyclohexyl or benzyl isocyanide and semicarbazones, indicating the versatility of urea derivatives in creating complex molecules with potential biological activities (Sañudo et al., 2006).

Anticancer and Enzyme Inhibition

  • Anticancer Investigations: A study on unsymmetrical 1,3-disubstituted ureas revealed that certain compounds showed in vitro anticancer activity, indicating the potential of urea derivatives in cancer treatment. This underscores the importance of structural modifications in enhancing biological activities (Mustafa et al., 2014).

Molecular Structure and Spectroscopy

  • Molecular Structure Analysis: Investigations into the structure and properties of methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate have provided insights into the stability and reactivity of molecules, including urea derivatives, based on NBO analysis and hyperpolarizability studies. This research highlights the utility of computational and spectroscopic methods in understanding the chemical behavior of complex molecules (Mary et al., 2014).

Anion Sensing

  • Anion Sensing Properties: Urea derivatives have been explored for their anion sensing properties, demonstrating their potential in detecting analytes such as fluoride ions. This application is particularly relevant in environmental monitoring and diagnostics (Zhou et al., 2012).

Enzyme Inhibition

  • Enzyme Inhibition Profiles: Tetrahydropyrimidine-5-carboxylates, derived from cyclic urea, have been evaluated for their inhibition against acetylcholinesterase and carbonic anhydrase enzymes. These findings suggest the potential therapeutic applications of urea derivatives in treating diseases related to enzyme dysfunction (Sujayev et al., 2016).

properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-12-11-14(24-3)7-8-15(12)20-17(23)21-18(9-5-4-6-10-18)16-19-13(2)22-25-16/h7-8,11H,4-6,9-10H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVECXFFINFHKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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